molecular formula C13H14N2O B075147 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone CAS No. 1210-43-1

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B075147
CAS No.: 1210-43-1
M. Wt: 214.26 g/mol
InChI Key: BYBPRELHKWHPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a chemical compound with the molecular formula C13H14N2O. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is known for its versatile applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole moiety.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with enzymes, leading to inhibition of their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

  • 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone
  • 1-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethanone
  • 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanone

Uniqueness: 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its phenyl group enhances its ability to interact with hydrophobic pockets in enzymes and receptors, making it a valuable compound in medicinal chemistry .

Biological Activity

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone, known by its CAS number 1210-43-1, is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological activity, and research findings related to this compound.

  • Molecular Formula : C13H14N2O
  • Molecular Weight : 214.26 g/mol
  • CAS Number : 1210-43-1

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various synthetic routes have been explored, leading to derivatives with enhanced biological profiles.

Antimicrobial Activity

Research has demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have reported:

  • Inhibition against Gram-positive and Gram-negative bacteria : The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli.
CompoundMIC (µg/mL)Activity Type
This compound62.5Antimicrobial
Fluconazole15.62Antifungal

These results suggest that the pyrazole ring enhances the antimicrobial activity of derivatives through specific interactions with microbial targets .

Anti-inflammatory Activity

The pyrazole derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : It disrupts the cell cycle at the G2/M phase.
  • Apoptosis Induction : Increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • Study on Antimicrobial Efficacy : A series of synthesized pyrazole derivatives were tested against various bacterial strains. The results indicated that modifications to the phenyl group significantly affected antimicrobial potency .
  • Anti-inflammatory Studies : In vivo models demonstrated a reduction in edema when treated with pyrazole derivatives, indicating their potential use in inflammatory conditions .

Properties

IUPAC Name

1-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-13(11(3)16)10(2)15(14-9)12-7-5-4-6-8-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBPRELHKWHPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345901
Record name 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669457
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1210-43-1
Record name 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.